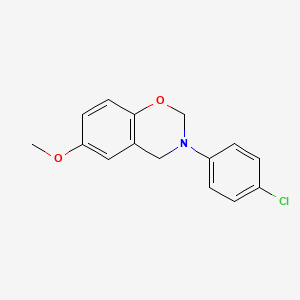
3-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
Overview
Description
3-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Synthesis and Biological Activity
- Benzoxazines, including derivatives like 3-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine, have been synthesized from eugenol and assessed for biological activity. Studies show that certain 1,3-benzoxazine compounds exhibit toxicity in brine shrimp lethality tests, suggesting potential for further bioactivity studies (Rudyanto et al., 2014).
Structural Properties
- Research on substituted 3,4-dihydro-2H-1,4-benzoxazine compounds reveals that they often possess a planar structure with phenyl rings. The molecule's structure avoids steric interaction between its substituents, which could be crucial in its reactivity and interaction with biological systems (Chaudhuri et al., 2001).
Copolymerization and Material Properties
- Benzoxazine monomers, including similar derivatives, have been utilized in copolymerization processes. Studies indicate these compounds can enhance the thermal properties of the resulting resins, which is significant for material science applications (Wang et al., 2012).
Antimicrobial Activities
- Synthesis of novel 1,2,4-triazole derivatives, including compounds structurally similar to this compound, has shown potential antimicrobial activities against various microorganisms. This highlights the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2007).
Applications in Fuel Cells
- Sulfonic acid-containing benzoxazine monomers, akin to the compound , have been synthesized and used in the production of membranes for direct methanol fuel cells. These materials demonstrate high proton conductivity and low methanol permeability, showing promise in energy-related applications (Yao et al., 2014).
Cytotoxicity Studies
- Benzoxazine and aminomethyl derivatives have been tested for cytotoxicity against cancer cell lines. Studies on compounds structurally related to this compound indicate significant cytotoxic effects, suggesting potential in cancer research (Rudyanto et al., 2015).
Allelochemicals and Ecological Role
- Compounds with benzoxazinone structures, similar to the compound , have been identified as allelochemicals in plants. These compounds exhibit diverse biological properties, such as antimicrobial and insecticidal effects, and hold potential agronomic utility (Macias et al., 2006).
Serotonin Receptor Antagonists
- Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been synthesized and evaluated for their binding affinity to serotonin receptors. Such studies highlight the potential use of these compounds in the development of new drugs targeting these receptors (Kuroita et al., 1996).
properties
IUPAC Name |
3-(4-chlorophenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-18-14-6-7-15-11(8-14)9-17(10-19-15)13-4-2-12(16)3-5-13/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLXMQOSSJFHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





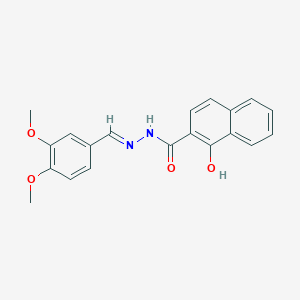
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
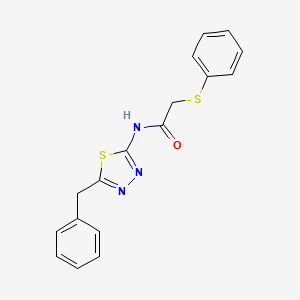
![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)
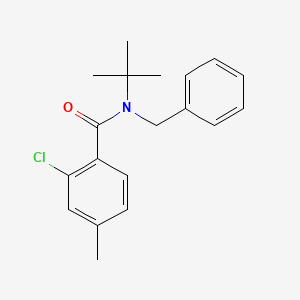
![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)
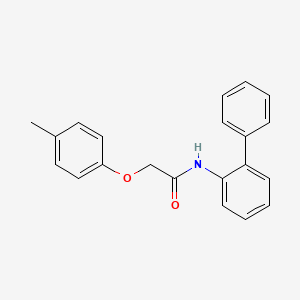
![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5814398.png)
